1,2,3,4,5-Pentamethylcyclopentadiene
Overview
Description
1,2,3,4,5-Pentamethylcyclopentadiene is a cyclic diene with the chemical formula C10H16. It is a colorless liquid that is sparingly soluble in water and has a mild odor . This compound is notable for being the precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, which is often used in organometallic chemistry .
Preparation Methods
1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common synthetic route involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction . Another method includes the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization . Industrial production often involves large-scale preparation through a three-step process, which includes the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methylmagnesium chloride in tetrahydrofuran, followed by treatment with acetic acid and hydrogen chloride .
Chemical Reactions Analysis
1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:
Deprotonation: Reacts with n-butyllithium to form lithium pentamethylcyclopentadienide.
Cycloaddition: Undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder products.
Metal Complex Formation: Forms complexes with metals such as iron, titanium, and rhodium.
Common reagents used in these reactions include n-butyllithium, iron pentacarbonyl, and various metal chlorides. The major products formed from these reactions are organometallic complexes, which are valuable in various catalytic processes .
Scientific Research Applications
1,2,3,4,5-Pentamethylcyclopentadiene has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects primarily involves its role as a ligand in organometallic chemistry. The compound forms stable complexes with various metals, which can then participate in catalytic cycles. For example, in the formation of (pentamethylcyclopentadienyl)iron dicarbonyl dimer, the compound coordinates with iron atoms, facilitating the catalytic transformation of substrates .
Comparison with Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methyl substitution, which imparts greater stability and solubility to its metal complexes compared to less-substituted cyclopentadienes . Similar compounds include:
Cyclopentadiene: Less substituted and more prone to dimerization.
Tetramethylcyclopentadiene: Similar but with one less methyl group, leading to different reactivity and stability profiles.
Hexamethyl Dewar benzene: Used in older synthetic routes for similar complexes.
Properties
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-6-7(2)9(4)10(5)8(6)3/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQNKQYEUMPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=C1C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193466 | |
Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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CAS No. |
4045-44-7 | |
Record name | Pentamethylcyclopentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4045-44-7 | |
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Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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Record name | 4045-44-7 | |
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Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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Record name | 1,2,3,4,5-pentamethylcyclopentadiene | |
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Record name | 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a reliable method for synthesizing Cp*H on an intermediate scale?
A1: A modified protocol based on initial 2-bromo-2-butene lithiation followed by acid-mediated dienol cyclization offers a reliable method for synthesizing CpH on an intermediate scale (approximately 39 g). This revised procedure avoids the use of mechanical stirring, allows for controlled quenching of excess lithium, and simplifies CpH isolation. []
Q2: What is the molecular formula and weight of Cp*H?
A2: The molecular formula of Cp*H is C10H16, and its molecular weight is 136.23 g/mol. [, ]
Q3: How can I confirm the purity of synthesized Cp*H?
A3: 1H NMR spectroscopy can be utilized to confirm the purity of synthesized CpH. The characteristic singlet peak corresponding to the methyl groups of the Cp ring serves as a reliable indicator of purity. []
Q4: How does Cp*H react with transition metals?
A4: Cp*H readily undergoes metallation reactions with transition metals. It acts as a ligand, coordinating to the metal center through its π-electrons, forming stable organometallic complexes. []
Q5: Can you provide examples of transition metal complexes synthesized using Cp*H?
A5: CpH is widely used in the synthesis of various transition metal complexes, including [CpMCl2]2 complexes of iridium and ruthenium. [] Other examples include (η-C5Me5)2WH2, a bis(η-pentamethylcyclopentadienyl)tungsten dihydride complex. []
Q6: How does the steric bulk of the Cp* ligand influence its reactivity?
A6: The five methyl groups on the Cp* ring provide significant steric hindrance, influencing the reactivity of the metal center in organometallic complexes. This steric bulk can hinder the approach of other reagents, leading to enhanced selectivity in catalytic reactions. [, ]
Q7: How does Cp*H behave in Diels-Alder reactions?
A7: Cp*H participates as a diene in Diels-Alder reactions with various dienophiles, including α-alkoxyvinyl(ethoxy)carbene chromium complexes and N-phenylmaleimide. [, ] The reactions often exhibit high stereoselectivity, influenced by the steric and electronic properties of both the diene and dienophile. [, , ]
Q8: What is the significance of syn-anti stereoselectivity in Cp*H Diels-Alder reactions?
A8: The syn-anti adduct ratios in Cp*H Diels-Alder reactions provide insights into the transition state geometries and the influence of substituents on the reaction pathway. Similar syn-anti ratios with various dienophiles suggest comparable transition states in the exo region. []
Q9: How does the presence of a substituent at the 5-position of Cp*H affect its Diels-Alder reactivity?
A9: Substituents at the 5-position of Cp*H, such as carboxy, alkoxycarbonyl, and cyano groups, significantly influence the stereoselectivity of Diels-Alder reactions, often leading to a high preference for syn-attack products. []
Q10: Can Cp*H undergo reactions other than Diels-Alder cycloadditions?
A10: Yes, CpH can engage in various reactions beyond Diels-Alder cycloadditions. For instance, it can react with sulfenes generated from sulfonic acid derivatives to yield [4+2] cycloadducts. This reaction showcases the versatility of CpH as a reactive diene in cycloaddition chemistry. []
Q11: Are there any catalytic applications of Cp*H-derived metal complexes?
A11: Yes, Cp*H-derived metal complexes find applications in various catalytic reactions, including hydrogen transfer, hydroboration, and hydrogenation. For example, Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]diiridium is an active catalyst for these transformations. []
Q12: How does computational chemistry contribute to understanding Cp*H chemistry?
A12: Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structures, bonding, and reaction mechanisms involving Cp*H and its metal complexes. [, , ]
Q13: Have there been computational studies on the Diels-Alder reactions of Cp*H?
A13: Yes, computational studies have been conducted to investigate the mechanism of Diels-Alder reactions involving CpH, such as the reaction of La@C82 with CpH. These studies provide valuable insights into the reaction pathway, transition states, and factors influencing regioselectivity. [, ]
Q14: What are the applications of Cp*H in materials chemistry?
A14: CpH-derived metal complexes are explored as precursors for the preparation of thin films in materials science. For example, Ta(NMe2)4[N(TMS)NMe2], a hydrazido-substituted tantalum(V) complex incorporating a Cp derivative, has been investigated as a potential atomic layer deposition (ALD) precursor for tantalum nitride and tantalum oxide thin films. []
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